An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP)
An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Br-PADAP. This document details the synthesis pathway, experimental protocols, and key chemical data, serving as a valuable resource for professionals in research and development.
Introduction
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP) is a highly sensitive chromogenic agent belonging to the family of heterocyclic azo dyes. Its molecular structure, featuring a pyridine ring, an azo group, and a diethylaminophenol moiety, enables it to form stable, colored complexes with various metal ions.[1] This property makes Br-PADAP a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, cadmium, and chromium.[2][3] The synthesis of Br-PADAP is a well-established two-step process involving diazotization followed by an azo coupling reaction.
Synthesis Pathway
The synthesis of Br-PADAP proceeds through two primary chemical reactions:
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Diazotization of 5-Bromo-2-aminopyridine: The process is initiated by the conversion of the primary aromatic amine, 5-bromo-2-aminopyridine, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite as the diazotizing agent.
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Azo Coupling with 3-Diethylaminophenol: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The electron-rich phenol ring of 3-diethylaminophenol undergoes electrophilic substitution with the diazonium ion to form the final azo dye, Br-PADAP.
The overall synthesis workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of Br-PADAP.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Br-PADAP.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula |
| 5-Bromo-2-aminopyridine | 1072-97-5 | C₅H₅BrN₂ |
| 3-Diethylaminophenol | 91-68-9 | C₁₀H₁₅NO |
| Sodium Nitrite | 7632-00-0 | NaNO₂ |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl |
| Sodium Hydroxide | 1310-73-2 | NaOH |
| Ethanol | 64-17-5 | C₂H₅OH |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O |
Step-by-Step Synthesis Procedure
Step 1: Diazotization of 5-Bromo-2-aminopyridine
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a specific molar equivalent of 5-bromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water.
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Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
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Prepare a solution of sodium nitrite in cold distilled water.
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Add the sodium nitrite solution dropwise to the cooled 5-bromo-2-aminopyridine solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional hour to ensure the diazotization reaction goes to completion. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride.
Step 2: Azo Coupling Reaction
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In a separate beaker, dissolve a molar equivalent of 3-diethylaminophenol in a dilute aqueous solution of sodium hydroxide.
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Cool this alkaline solution to 0-5 °C in an ice bath.
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Slowly add the previously prepared cold diazonium salt solution to the cold 3-diethylaminophenol solution with vigorous stirring.
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Maintain the temperature of the reaction mixture below 10 °C and continue stirring for 2-3 hours. A colored precipitate of crude Br-PADAP will form.
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Adjust the pH of the solution to weakly acidic (pH 5-6) with dilute acetic acid to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
Step 3: Purification
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The crude Br-PADAP can be purified by recrystallization. A suitable solvent system is typically an ethanol-water mixture.
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Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists.
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Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of pure crystals.
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Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
The logical relationship of the synthesis steps is illustrated in the following diagram:
Caption: Logical flow of the Br-PADAP synthesis process.
Quantitative Data
The following table summarizes the key quantitative data for 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇BrN₄O | [4] |
| Molecular Weight | 349.23 g/mol | [4] |
| Appearance | Red or purple powder or crystals | [4] |
| Melting Point | 157 - 158 °C (lit.) | [4] |
| Purity (HPLC) | ≥ 98% | [4] |
| Storage Temperature | 2 - 8 °C | [4] |
Conclusion
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is a straightforward and well-documented process. By carefully controlling the reaction conditions, particularly temperature and pH, high-purity Br-PADAP can be reliably obtained. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important analytical reagent for their applications in metal ion detection and other relevant fields.
References
- 1. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | 14337-53-2 | FB71704 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
